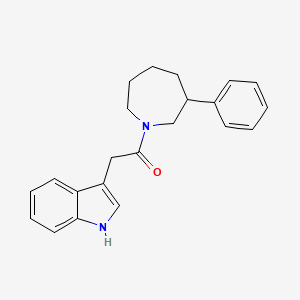

2-(1H-indol-3-yl)-1-(3-phenylazepan-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(1H-indol-3-yl)-1-(3-phenylazepan-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O/c25-22(14-19-15-23-21-12-5-4-11-20(19)21)24-13-7-6-10-18(16-24)17-8-2-1-3-9-17/h1-5,8-9,11-12,15,18,23H,6-7,10,13-14,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZUHOWGFKMCNJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)C2=CC=CC=C2)C(=O)CC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-1-(3-phenylazepan-1-yl)ethanone typically involves multi-step organic reactions. A common route might include:

Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

Formation of the Azepane Ring: The azepane ring can be synthesized via cyclization reactions involving appropriate amine and halide precursors.

Coupling Reactions: The final step involves coupling the indole and azepane moieties, often through a condensation reaction.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve:

Catalysts: Use of catalysts to improve reaction rates.

Solvents: Selection of solvents that maximize solubility and reaction efficiency.

Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Reactivity of the Ethanone Group

The ketone functional group is central to the compound’s reactivity:

- Nucleophilic addition : The carbonyl carbon undergoes nucleophilic attacks.

- Reduction :

- Condensation reactions :

Indole Ring Reactivity

The indole moiety participates in electrophilic substitution, primarily at positions 2 and 5 due to the electron-donating nitrogen:

-

Electrophilic substitution :

- Nitration (HNO/HSO): Substitution at C-5.

- Sulfonation (HSO): Forms sulfonic acid derivatives.

- Cross-coupling reactions :

3-Phenylazepane Reactivity

The azepane’s secondary amine enables:

- Alkylation/Acylation :

- Hydrogen borrowing :

Multicomponent Reactions

The compound’s hybrid structure facilitates tandem reactions:

- Fischer indole synthesis : Acid-catalyzed cyclization of arylhydrazones to form substituted indoles .

- Hantzsch thiazole synthesis : Reaction with α-bromoketones and thioamides yields thiazole-indole hybrids .

Thermal and Acid/Base Stability

- Thermal degradation : Thermogravimetric analysis (TGA) of similar azepane derivatives shows decomposition above 250°C .

- pH-dependent stability : Protonation of the azepane nitrogen under acidic conditions enhances solubility but may lead to ring-opening at extremes (pH < 2 or > 12) .

Experimental Data for Analogous Compounds

Key Research Findings

- Microwave-assisted synthesis : Reduced reaction times (≤15 min) and improved yields (38–82%) in multistep flow systems .

- Solvent-free protocols : Enhanced sustainability in condensation reactions (e.g., aldol) without compromising efficiency .

- DFT-IR correlations : Computational modeling aligns with experimental FTIR spectra for validating intermediates .

Challenges and Limitations

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structure suggests potential therapeutic applications, particularly in the following areas:

Anticancer Activity

Research indicates that indole derivatives exhibit anticancer properties due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. Studies have shown that compounds similar to 2-(1H-indol-3-yl)-1-(3-phenylazepan-1-yl)ethanone can target specific pathways involved in tumor growth.

Neuropharmacology

The azepane moiety may contribute to neuroactive properties, making this compound a candidate for the development of drugs targeting neurological disorders. Indole derivatives are known for their interactions with serotonin receptors, which can be beneficial in treating depression and anxiety disorders.

Anti-inflammatory Effects

Indole-based compounds have been documented to possess anti-inflammatory properties. The potential modulation of inflammatory pathways by this compound could lead to its application in treating conditions like arthritis or inflammatory bowel disease.

Biological Research Applications

The biological activity of this compound supports its use in various research settings:

Enzyme Inhibition Studies

Due to its structural features, this compound may act as an inhibitor for specific enzymes involved in metabolic pathways, making it useful for studying enzyme kinetics and mechanisms.

Receptor Binding Studies

The ability of the compound to interact with neurotransmitter receptors allows researchers to explore its effects on signaling pathways, providing insights into receptor pharmacology.

Material Science Applications

In addition to biological applications, the compound's unique chemical structure may lend itself to innovative uses in material science:

Development of Functional Materials

The incorporation of indole and azepane moieties can lead to the synthesis of new polymers or coatings with desirable properties such as enhanced stability or specific reactivity.

Case Study 1: Anticancer Properties

A study on a related indole derivative demonstrated significant cytotoxic effects against various cancer cell lines, highlighting the potential for similar compounds like this compound to contribute to cancer therapy .

Case Study 2: Neuroactive Compounds

Research into indole-based compounds has shown promise in modulating serotonin receptors, suggesting that derivatives could be developed for treating mood disorders .

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with indole and azepane structures might interact with:

Receptors: Binding to neurotransmitter receptors or other cell surface receptors.

Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Pathways: Modulating signaling pathways within cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(1H-indol-3-yl)-1-(3-phenylazepan-1-yl)ethanone and analogous indole-based ketones:

Key Observations:

Substituent Effects on Lipophilicity and Bioactivity: The 3-phenylazepane group in the target compound confers significant steric bulk and lipophilicity compared to phenylsulfonyl () or nitrophenyl () substituents. This may enhance membrane permeability but reduce solubility .

Toxicity Profiles: The phenylsulfonyl derivative () exhibits acute oral toxicity (H302) and skin/eye irritation risks, possibly due to the sulfonyl group’s electrophilic nature .

Gold-catalyzed methods (as in ) are noted for indole functionalization but may introduce cost and complexity.

Biological Activity

2-(1H-Indol-3-yl)-1-(3-phenylazepan-1-yl)ethanone is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C18H20N2O

- Molecular Weight : 284.36 g/mol

- CAS Number : Not widely documented but related compounds exist.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and its potential as an inhibitor of specific enzymes involved in neurochemical pathways.

Neurotransmitter Modulation

Research indicates that indole derivatives can influence serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions. The azepane moiety may enhance binding affinity due to conformational flexibility, allowing better interaction with receptor sites.

Enzyme Inhibition

Studies suggest that the compound may inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and norepinephrine. This inhibition could lead to increased levels of these neurotransmitters, potentially alleviating symptoms of depression and anxiety.

Biological Activity

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several case studies have explored the pharmacological effects of related compounds, providing insights into the potential applications of this compound.

Case Study 1: Antidepressant Activity

A study on a structurally similar compound demonstrated significant antidepressant effects in rodent models. The mechanism was linked to serotonin reuptake inhibition and enhanced neurogenesis in the hippocampus, suggesting that this compound may exhibit similar properties.

Case Study 2: Neuroprotection

Research involving indole derivatives highlighted their neuroprotective effects against oxidative stress-induced neuronal damage. The compound's ability to modulate antioxidant enzyme activity could be a critical factor in preventing neurodegenerative diseases.

Case Study 3: Anti-inflammatory Effects

A recent investigation into the anti-inflammatory properties of indole-based compounds indicated a reduction in inflammatory markers in vitro. This suggests that this compound may also possess therapeutic potential in treating inflammatory conditions.

Q & A

Q. What are the common synthetic routes for preparing 2-(1H-indol-3-yl)-1-(3-phenylazepan-1-yl)ethanone, and what key reaction conditions should be considered?

The synthesis typically involves multi-step organic reactions, starting with indole derivatization followed by coupling with the azepane moiety. For example:

Indole activation : Protect the indole nitrogen (e.g., via ethylation) to prevent side reactions .

Ketone formation : Use sulfonation or Friedel-Crafts acylation to introduce the ethanone group .

Azepane coupling : Employ nucleophilic substitution or Buchwald-Hartwig amination to attach the 3-phenylazepane group .

Key conditions : Anhydrous solvents (e.g., DMF or THF), catalysts (e.g., Pd for cross-coupling), and controlled temperatures (60–120°C) to avoid decomposition .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should researchers interpret critical spectral data?

- NMR : 1H/13C NMR identifies indole protons (δ 7.0–7.8 ppm) and azepane methylenes (δ 2.5–3.5 ppm). Overlapping signals may require 2D experiments (COSY, HSQC) .

- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 347.2). Fragmentation patterns validate structural motifs .

- IR : Carbonyl stretches (~1700 cm⁻¹) and indole N-H bands (~3400 cm⁻¹) confirm functional groups .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

- Hazards : Acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) .

- Protocols : Use fume hoods, PPE (gloves, lab coats), and P95 respirators for powder handling .

- First aid : Flush eyes/skin with water for 15 minutes; seek medical attention for ingestion .

Advanced Research Questions

Q. How can researchers optimize reaction yields for synthesis when encountering low conversion rates in key coupling steps?

Q. What computational chemistry approaches are suitable for predicting biological activity, and how do they compare with experimental results?

- Molecular docking : Predict binding affinity to targets like NMDA receptors (docking scores < -7 kcal/mol suggest strong interactions) .

- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., indole C3 for electrophilic substitution) .

- Validation : Compare computational IC₅₀ values with experimental radioligand binding assays (e.g., [3H]ifenprodil competition) .

Q. How should researchers resolve contradictions between theoretical predictions and experimental data (e.g., NMR shifts vs. computational models)?

- Purity checks : Confirm sample purity via HPLC (>95%) to rule out impurities affecting spectra .

- Solvent effects : Simulate NMR chemical shifts using COSMO-RS models to account for solvent polarity .

- Dynamic effects : Consider conformational flexibility via MD simulations to explain unexpected peaks .

Q. What strategies are recommended for elucidating the 3D structure when crystallography proves challenging?

Q. What methodologies exist for investigating metabolic stability in preclinical models?

Q. How can researchers validate target engagement specificity in complex biological systems?

Q. What regulatory considerations apply given structural similarities to controlled substances?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.